molecular formula C8H5ClN2O2 B2783737 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1206250-04-5

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2783737
CAS No.: 1206250-04-5
M. Wt: 196.59
InChI Key: LTUIWIWDSDWWCT-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of fluorescent probes and other diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: Compared to similar compounds, 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can influence its reactivity and biological activity. For example, the presence of the chlorine atom at the 5-position can enhance its antimicrobial properties compared to other derivatives.

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUIWIWDSDWWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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